![molecular formula C18H32N4O10 B024934 Xylopyranosyl-seryl-glycyl-isoleucyl-glycine CAS No. 105678-35-1](/img/structure/B24934.png)
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine
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Overview
Description
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine, also known as XSG, is a peptide that has gained attention in the scientific community due to its potential in various applications. XSG is a complex molecule that is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of Xylopyranosyl-seryl-glycyl-isoleucyl-glycine is not fully understood, but it is believed to be related to its ability to penetrate cell membranes and interact with intracellular proteins. Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to interact with various proteins, including heat shock proteins and cytoskeletal proteins, which may explain its diverse range of effects.
Biochemical and Physiological Effects:
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-fibrotic properties. Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to have anti-fibrotic properties by reducing collagen deposition and fibrosis.
Advantages and Limitations for Lab Experiments
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has several advantages for lab experiments, including its ability to penetrate cell membranes and interact with intracellular proteins. However, Xylopyranosyl-seryl-glycyl-isoleucyl-glycine is a complex molecule that is difficult to synthesize, which may limit its use in certain experiments. Additionally, the effects of Xylopyranosyl-seryl-glycyl-isoleucyl-glycine may vary depending on the concentration and duration of exposure, which may make it challenging to interpret results.
Future Directions
There are several future directions for Xylopyranosyl-seryl-glycyl-isoleucyl-glycine research, including the development of new synthesis methods, the investigation of its potential in drug delivery and cancer treatment, and the exploration of its effects on various physiological systems. Additionally, the role of Xylopyranosyl-seryl-glycyl-isoleucyl-glycine in wound healing and tissue regeneration warrants further investigation. Overall, Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has the potential to be a valuable tool in scientific research and may have applications in various fields, including medicine and biotechnology.
Synthesis Methods
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine is synthesized through a complex process that involves the use of various chemical reagents and enzymes. The synthesis of Xylopyranosyl-seryl-glycyl-isoleucyl-glycine starts with the coupling of xylose and serine, followed by the addition of glycine, isoleucine, and another glycine residue. The final product is purified through high-performance liquid chromatography (HPLC) to obtain pure Xylopyranosyl-seryl-glycyl-isoleucyl-glycine.
Scientific Research Applications
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been studied for its potential in various scientific research applications, including drug delivery, cancer treatment, and wound healing. Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to have the ability to penetrate cell membranes, making it a promising candidate for drug delivery. Additionally, Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis. Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has also been studied for its potential in wound healing by promoting cell proliferation and migration.
properties
CAS RN |
105678-35-1 |
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Product Name |
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine |
Molecular Formula |
C18H32N4O10 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H32N4O10/c1-3-8(2)13(17(30)21-5-12(25)26)22-11(24)4-20-16(29)9(19)6-31-18-15(28)14(27)10(23)7-32-18/h8-10,13-15,18,23,27-28H,3-7,19H2,1-2H3,(H,20,29)(H,21,30)(H,22,24)(H,25,26)/t8-,9-,10+,13-,14-,15+,18+/m0/s1 |
InChI Key |
LRNLNKYLGOEADC-JHFPURAPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(COC1C(C(C(CO1)O)O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(COC1C(C(C(CO1)O)O)O)N |
synonyms |
xylopyranosyl-seryl-glycyl-isoleucyl-glycine xylosyl-Ser-Gly-Ile-Gly |
Origin of Product |
United States |
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